molecular formula C18H26ClN3O2 B1664450 Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy- CAS No. 50734-36-6

Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-

Cat. No. B1664450
CAS RN: 50734-36-6
M. Wt: 351.9 g/mol
InChI Key: KBFVIAZXAFQHPG-UHFFFAOYSA-N
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Description

AHR-5859 is a biochemical.

Scientific Research Applications

1. Crystalline Forms and Characterization

4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) has been studied for its crystalline forms. Two polymorphs, forms a and b, were prepared and characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. The thermodynamic stability and phase transition properties of these forms were extensively analyzed (Yanagi et al., 2000).

2. Neuroleptic Activity and Synthesis

Benzamides of N,N-disubstituted ethylenediamines, including 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, were designed and synthesized as potential neuroleptics. Their inhibitory effects on apomorphine-induced stereotyped behavior in rats were examined, revealing a good correlation between structure and activity. This research highlighted the compound's potential in treating psychosis (Iwanami et al., 1981).

3. Pharmacological Activity of Optical Isomers

The pharmacological activity of the four optical isomers of this benzamide derivative was studied, with a focus on their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. Among the isomers, 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide showed the most potent activity, suggesting its potential in medical applications (Yanagi et al., 1999).

4. Dopamine Receptor Antagonists

A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, including variants of the compound , were synthesized and evaluated for their binding affinity for cloned dopamine D2, D3, and D4 receptors. Their potential as antipsychotic agents was explored based on their inhibitory activity against apomorphine-induced climbing behavior in mice (Ohmori et al., 1996).

properties

CAS RN

50734-36-6

Product Name

Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C18H26ClN3O2/c1-24-17-10-16(20)15(19)9-14(17)18(23)21-12-7-8-22(11-12)13-5-3-2-4-6-13/h9-10,12-13H,2-8,11,20H2,1H3,(H,21,23)

InChI Key

KBFVIAZXAFQHPG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AHR-5859

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-
Reactant of Route 3
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-
Reactant of Route 4
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-
Reactant of Route 5
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-
Reactant of Route 6
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-

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